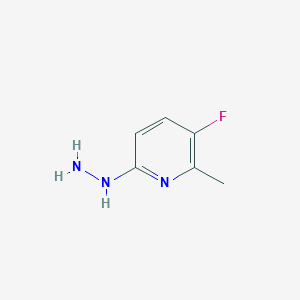

3-Fluoro-6-hydrazinyl-2-methylpyridine

Description

Significance of Fluorinated Pyridines in Chemical Research and Development

The incorporation of fluorine into pyridine (B92270) rings is a widely used strategy in modern chemical design, profoundly altering the parent molecule's physicochemical properties. researchgate.net The high electronegativity of fluorine can significantly influence the electron distribution within the pyridine ring, which in turn affects the molecule's reactivity, basicity, and dipole moment. nbinno.com One of the most notable effects of fluorination is the enhancement of thermal and chemical stability, largely due to the strength of the carbon-fluorine bond, one of the strongest single bonds in organic chemistry. nbinno.com

In the context of medicinal chemistry, adding fluorine can increase a molecule's lipophilicity, which may improve its ability to cross biological membranes. ontosight.ainih.gov This modification is a key tool for tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov Fluorinated pyridines are integral components of numerous pharmaceuticals, including anticancer agents and antivirals. nih.govnih.gov Beyond medicine, these compounds are valuable in materials science for creating high-performance polymers, liquid crystals, and specialized coatings that require enhanced stability and specific electronic characteristics. nbinno.comontosight.ai The strategic placement of fluorine, as seen in 3-fluoro-6-hydrazinyl-2-methylpyridine, is thus a deliberate design choice to impart these desirable properties onto the molecular scaffold.

The Role of Hydrazine (B178648) Moieties in Pyridine-Based Organic Synthesis

Hydrazine derivatives, characterized by the N-N single bond, are highly valuable reagents in organic synthesis due to their reactivity and versatility. nih.govorganic-chemistry.org When attached to a pyridine ring, the hydrazinyl group (-NHNH2) serves as a potent nucleophile and a versatile building block for constructing a wide array of other heterocyclic systems. researchgate.net This functional group can readily react with carbonyl compounds, such as aldehydes and ketones, to form hydrazones, which are stable and often crystalline derivatives used for both characterization and further synthetic transformations. researchgate.net

The true synthetic power of hydrazinyl pyridines lies in their utility as precursors for fused heterocyclic systems. Through cyclization and condensation reactions, the hydrazine moiety can be used to construct adjacent rings like pyrazoles, triazoles, and pyridazines. miami.eduresearchgate.net This capability is extensively exploited in medicinal chemistry to generate novel molecular scaffolds for drug discovery programs. mdpi.com Compounds containing the hydrazinyl pyridine motif have been investigated for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. nih.govacs.orgnih.gov The presence of the hydrazine group in this compound therefore marks it as a valuable intermediate, primed for elaboration into more complex and potentially bioactive molecules.

Overview of this compound: Structural Features and Research Context

This compound is a substituted pyridine that integrates the key features discussed previously: a fluorine atom, a hydrazine group, and a methyl group. The methyl group at the 2-position can influence the steric and electronic environment of the adjacent nitrogen atom, while the fluorine at the 3-position modifies the ring's electronic properties. The hydrazine group at the 6-position is the primary site of synthetic reactivity.

While extensive research focusing solely on this compound is not widely documented in public literature, its chemical structure positions it as a highly valuable intermediate or building block. Its utility is inferred from the well-established roles of its constituent parts. The fluorinated pyridine framework provides metabolic stability and modulates physicochemical properties, while the hydrazine moiety offers a reactive handle for synthetic diversification.

Chemists in fields such as medicinal chemistry, agrochemistry, and materials science would view this compound as a strategic starting point. It could be used, for example, in the synthesis of novel kinase inhibitors, a class of drugs where substituted pyridines are common, or in the creation of new ligands for catalysis. The combination of its functional groups allows for a modular approach to synthesis, where the hydrazine can be transformed into various heterocycles, and the electronic nature of the core is fine-tuned by the fluorine atom.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈FN₃ |

| Molecular Weight | 141.15 g/mol |

| CAS Number | 1914148-53-0 (hydrochloride salt) bldpharm.com |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Structure

3D Structure

Properties

IUPAC Name |

(5-fluoro-6-methylpyridin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN3/c1-4-5(7)2-3-6(9-4)10-8/h2-3H,8H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVGQVBFUMIYJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)NN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695099 | |

| Record name | 3-Fluoro-6-hydrazinyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208250-43-4 | |

| Record name | 3-Fluoro-6-hydrazinyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoro 6 Hydrazinyl 2 Methylpyridine and Its Precursors

Retrosynthetic Analysis of the 3-Fluoro-6-hydrazinyl-2-methylpyridine Scaffold

A logical retrosynthetic analysis of this compound (I) suggests a primary disconnection at the C-N bond of the hydrazine (B178648) group. This leads to two key synthons: a 3-fluoro-2-methyl-6-halopyridine (II), such as 6-chloro-3-fluoro-2-methylpyridine, and a hydrazine equivalent. This disconnection is strategically sound as it relies on the well-established nucleophilic aromatic substitution (SNAr) reaction, a common method for introducing amine functionalities onto an activated pyridine (B92270) ring.

Further deconstruction of the precursor (II) can be envisioned through several pathways. The fluorinated and methylated pyridine core can be traced back to simpler, more readily available starting materials. One potential route involves the construction of the pyridine ring itself, for instance, through a multi-component reaction involving a suitably substituted enamine and a 1,3-dicarbonyl compound, followed by subsequent functional group interconversions to introduce the fluoro and chloro substituents. An alternative and often more practical approach involves the modification of a pre-existing pyridine ring, such as a picoline derivative. This would entail sequential halogenation and fluorination steps to arrive at the desired intermediate (II).

Synthesis of Key Intermediates and Precursors

The synthesis of the crucial precursor, 6-chloro-3-fluoro-2-methylpyridine, can be achieved through various synthetic sequences. One common strategy begins with a commercially available aminopicoline, such as 3-amino-2-methylpyridine. This starting material can undergo a Sandmeyer-type reaction to introduce a chloro group at the 3-position, followed by a diazotization-fluorination sequence (Balz-Schiemann reaction or similar modern variants) to install the fluorine atom. However, regioselectivity can be a challenge in such approaches.

A more controlled and regioselective route often involves the construction of the substituted pyridine ring with the desired functionalities already in place or introduced in a stepwise manner. For instance, a patent (CN102898358A) describes a method for the preparation of 2-bromo-3-fluoro-6-picoline, a closely related analogue. This process starts with 3-amino-6-picoline and utilizes a bromination reaction to yield 2-bromo-3-amino-6-picoline, followed by a fluorination reaction. While not the exact precursor, the principles outlined are directly applicable to the synthesis of 6-chloro-3-fluoro-2-methylpyridine.

Another viable precursor is 2-chloro-5-fluoro-6-methylpyridine, which is structurally isomeric to the desired intermediate. The synthesis of such compounds often involves the chlorination and subsequent fluorination of methylpyridine derivatives. The specific positioning of the substituents is dictated by the directing effects of the groups already present on the pyridine ring and the choice of reagents and reaction conditions.

Direct and Convergent Synthetic Routes to this compound

The convergence of the synthetic strategy typically culminates in the formation of the target molecule from its immediate precursors. The following subsections detail the key transformations involved in this final stage.

Strategies for Regioselective Fluorination of Pyridine Derivatives

The introduction of a fluorine atom at a specific position on the pyridine ring is a critical step in the synthesis of the target compound. Several methods for regioselective fluorination of pyridine derivatives have been developed. Electrophilic fluorinating agents, such as Selectfluor®, are commonly employed to introduce fluorine onto electron-rich pyridine rings. The regioselectivity is governed by the electronic and steric properties of the substituents already present on the ring. For instance, the presence of an activating group, such as an amino or hydroxyl group, can direct the fluorination to specific positions.

Nucleophilic fluorination is another powerful strategy, particularly for pyridine rings bearing good leaving groups like nitro or chloro groups. The use of fluoride (B91410) sources such as cesium fluoride (CsF) or potassium fluoride (KF) in polar aprotic solvents like DMSO or DMF at elevated temperatures can effect the displacement of a leaving group with a fluorine atom. The choice of the leaving group and its position on the pyridine ring is crucial for achieving the desired regioselectivity.

Installation of the Hydrazine Functionality via Nucleophilic Substitution Reactions

The introduction of the hydrazine moiety is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this key step, a halogenated precursor, such as 6-chloro-3-fluoro-2-methylpyridine, is treated with hydrazine hydrate (B1144303). The reaction is typically carried out in a suitable solvent, which can range from alcohols to polar aprotic solvents, and often at elevated temperatures to facilitate the substitution. The electron-withdrawing nature of the pyridine ring nitrogen and the fluorine atom at the 3-position activate the 6-position towards nucleophilic attack by hydrazine.

A Chinese patent (CN106588758B) details a synthesis process for 2-hydrazinopyridine (B147025) derivatives that involves the reaction of a pyridine halide with hydrazine hydrate in a solvent under controlled temperature conditions. This process highlights the industrial applicability of this reaction. The reaction conditions, including the choice of solvent, temperature, and reaction time, are critical for maximizing the yield and minimizing the formation of by-products.

Below is a data table summarizing typical conditions for the hydrazinolysis of chloropyridines based on literature precedents.

| Precursor | Hydrazine Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,3-Dichloropyridine | 80% Hydrazine Hydrate | N,N-Dimethylformamide | 130 | 90 | CN106588758B |

| 2-Chloropyridine derivatives | Hydrazine Hydrate | Ethanol (B145695) | Reflux | Not specified | General SNAr |

Multi-Component and Cascade Approaches in Synthesis

While not specifically documented for this compound, multi-component reactions (MCRs) and cascade sequences represent advanced and efficient strategies for the synthesis of highly substituted pyridines in general. MCRs allow for the construction of complex molecules in a single step from three or more starting materials, thereby reducing the number of synthetic steps, purification procedures, and waste generation.

For example, the Hantzsch pyridine synthesis and its variations are classic examples of multi-component reactions that can be adapted to produce a wide range of pyridine derivatives. More contemporary methods involve the use of transition metal catalysts to facilitate cascade reactions, where a single catalyst promotes multiple bond-forming events in a sequential manner. These approaches offer a high degree of atom economy and can provide rapid access to diverse pyridine scaffolds. While the direct application of these methods to the synthesis of this compound would require specific development, they represent a promising avenue for future synthetic explorations.

Optimization of Reaction Conditions and Process Efficiency

The optimization of reaction conditions is paramount for the development of a robust, scalable, and economically viable synthesis. For the synthesis of this compound, the key step of nucleophilic aromatic substitution of the chloro-precursor with hydrazine is a primary target for optimization.

Factors that are typically investigated include:

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like DMF, DMAc, and NMP are often effective for SNAr reactions, but their high boiling points can complicate product isolation and purification. Alcohols like ethanol or isopropanol (B130326) can also be used and are often more environmentally benign.

Temperature: The reaction temperature is a critical parameter that needs to be carefully controlled to ensure complete conversion while minimizing the degradation of reactants and products.

Stoichiometry of Reagents: The molar ratio of hydrazine to the chloropyridine precursor is optimized to drive the reaction to completion without leading to excessive side reactions or the need for difficult purification procedures.

Work-up and Isolation: The development of an efficient work-up and isolation protocol is essential for obtaining the final product in high purity and yield. This may involve crystallization, extraction, and/or chromatographic purification.

An article in Organic Process Research & Development highlights the importance of phase-appropriate delivery in the synthesis of a related hydrazinyl pyridine intermediate. acs.org This suggests that for large-scale production, the synthetic route and reaction conditions are carefully selected and optimized to meet the demands of speed, cost, and a secure supply chain.

The following table provides a hypothetical example of parameters that would be optimized for the hydrazinolysis step.

| Parameter | Investigated Range | Optimal Condition | Rationale |

| Solvent | Ethanol, Isopropanol, NMP | Isopropanol | Good balance of reactivity and ease of removal |

| Temperature | 80-120 °C | 100 °C | Sufficient rate without significant decomposition |

| Hydrazine Hydrate (eq.) | 1.1 - 3.0 | 1.5 | Drives reaction to completion with minimal excess |

| Reaction Time | 4 - 24 h | 8 h | Time to reach >98% conversion |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic routes for specialty chemicals like this compound. Research into the synthesis of related pyridine and hydrazine compounds highlights several key areas where green chemistry can be effectively applied.

Microwave-Assisted and Ultrasound-Assisted Synthesis: One of the most effective green chemistry tools is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis, for instance, has been shown to be a functional and environmentally green procedure for preparing novel pyridine derivatives. nih.gov This method offers significant advantages, including dramatically reduced reaction times (from hours to minutes), excellent yields (often between 82% and 94%), the formation of pure products, and lower processing costs. nih.gov Similarly, ultrasound irradiation is another eco-friendly technique used for the synthesis of fluorinated pyridinium (B92312) salts and other hydrazine derivatives. nih.govchembk.com These methods enhance reaction rates and yields, minimizing energy consumption and the potential for side-product formation.

Solvent Choice and Atom Economy: The principles of green chemistry strongly advocate for the reduction or elimination of hazardous organic solvents. Pyridine and its derivatives are sometimes explored as greener solvent alternatives due to their relatively high boiling points and low volatility compared to many traditional solvents. biosynce.com In some catalytic processes, pyridine can act as both a solvent and a coordinating ligand, enhancing catalyst activity and selectivity, which contributes to a more efficient reaction. biosynce.com

Furthermore, developing solvent- and halide-free synthetic pathways represents a significant advance in green chemistry. For example, atom-economical methods for the C–H functionalization of pyridine N-oxides have been developed to produce pyridine-2-yl substituted ureas without the need for solvents or halide reagents. rsc.org The regioselective reaction of dichloropurines with hydrazine hydrate to form hydrazones is another example of a green approach that can be relevant to the synthesis of hydrazinylpyridines. researchgate.net

Catalysis: Catalysis is a fundamental pillar of green chemistry, aiming to increase reaction efficiency and reduce waste. For the synthesis of fluorinated pyridines, Rh(III)-catalyzed C–H functionalization offers a modern approach to creating multi-substituted 3-fluoropyridines. chemicalbook.com While challenges such as solvent-induced side reactions exist, the development of effective and recyclable catalysts for producing pyridines under mild conditions remains a key research goal. nih.govchemicalbook.com

Research Findings in Green Synthesis of Related Compounds: Detailed research into the synthesis of hydrazone derivatives showcases the practical application of green chemistry principles. The use of mechanochemical methods (grinding) and solid-state melt reactions has proven effective for preparing hydrazones, often providing better yields and simpler workups compared to traditional solution-based syntheses. google.com Sonochemical (ultrasound-based) synthesis of pyridine-based hydrazones has also been highlighted for its efficiency and higher yields. researchgate.net

The table below summarizes key findings from research on green synthetic methods applicable to pyridine and hydrazine compounds.

| Green Chemistry Approach | Key Findings | Reaction Type | Relevant Compounds |

| Microwave Irradiation | Shorter reaction times (2-7 min), excellent yields (82-94%), pure products, low cost. nih.gov | One-pot, four-component synthesis | Pyridine derivatives |

| Ultrasound Irradiation | Higher yields in less time compared to conventional methods. chembk.com | Anion exchange metathesis | Fluorinated pyridinium salts |

| Solvent-Free Synthesis | Atom-economical C-H functionalization without solvents or halides. rsc.org | C-H functionalization | Pyridine-2-yl substituted ureas |

| Mechanochemistry | Efficient synthesis via grinding, often superior to solution-based methods. google.com | Condensation | Hydrazones, Quinazolines |

Reactivity Profiles and Transformational Chemistry of 3 Fluoro 6 Hydrazinyl 2 Methylpyridine

Reactions Involving the Hydrazine (B178648) Functionality

The hydrazine group (-NHNH2) is the most reactive site for many transformations of 3-Fluoro-6-hydrazinyl-2-methylpyridine. Its nucleophilic nature allows it to readily react with a variety of electrophiles, leading to the formation of new carbon-nitrogen and nitrogen-nitrogen bonds. These reactions are fundamental to building more complex molecular architectures.

The reaction of this compound with aldehydes and ketones provides a direct route to Schiff bases, also known as hydrazones. This condensation reaction typically occurs under mild conditions, often with acid catalysis, and involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. xiahepublishing.com The resulting hydrazones are valuable intermediates in their own right, often serving as precursors for further cyclization reactions. xiahepublishing.commdpi.com

The general reaction involves refluxing the hydrazine with the carbonyl compound in a solvent like ethanol (B145695). xiahepublishing.com The products, (E)-3-fluoro-6-(2-ylidenehydrazinyl)-2-methylpyridines, are characterized by the formation of a C=N double bond. chemrxiv.org

Table 1: Synthesis of Schiff Bases from this compound

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product (Schiff Base/Hydrazone) | Typical Conditions |

| This compound | Benzaldehyde | (E)-6-(2-benzylidenehydrazinyl)-3-fluoro-2-methylpyridine | Ethanol, Reflux |

| This compound | 4-Methoxybenzaldehyde | (E)-3-fluoro-6-(2-(4-methoxybenzylidene)hydrazinyl)-2-methylpyridine | Ethanol, Reflux, cat. Acid |

| This compound | Acetone | 3-fluoro-2-methyl-6-(2-propan-2-ylidenehydrazinyl)pyridine | Methanol (B129727), Reflux |

The hydrazine functionality is a key building block for the synthesis of various nitrogen-containing heterocycles. Through cyclization reactions with appropriate reagents, this compound can be converted into valuable pyrazole (B372694) and triazole systems. beilstein-journals.orgnih.gov

Pyrazole Formation: The Knorr pyrazole synthesis is a classic method that involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. beilstein-journals.org Reacting this compound with a β-diketone, such as acetylacetone, in a suitable solvent like acetic acid, leads to the formation of a pyrazole ring attached to the pyridine (B92270) core. The reaction proceeds through initial hydrazone formation, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Table 2: Pyrazole Synthesis via Knorr Cyclocondensation

| Reactant 1 | Reactant 2 (1,3-Dicarbonyl) | Product | Description |

| This compound | Acetylacetone (Pentane-2,4-dione) | 3-Fluoro-2-methyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | Reaction with a β-diketone to form a disubstituted pyrazole ring. |

| This compound | Ethyl Acetoacetate | 5-((5-Fluoro-6-methylpyridin-2-yl)amino)-2,4-dihydro-3H-pyrazol-3-one | Reaction with a β-ketoester yields a pyrazolone (B3327878) derivative. beilstein-journals.org |

Triazole Formation: 1,2,4-Triazoles can be synthesized from hydrazine derivatives through various routes. One common method involves the reaction of the hydrazine with a compound containing a C=N bond, which can be formed in situ. For instance, the Schiff bases derived from this compound can undergo oxidative cyclization, or the hydrazine can react with acyl chlorides followed by cyclization with a nitrogen source like cyanamide (B42294) to form the triazole ring. orgsyn.org Another approach involves reacting the hydrazine with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which can then be cyclized.

Table 3: Potential Triazole Synthesis Pathways

| Reactant 1 | Reagents | Intermediate/Product | Description |

| This compound | 1. Formic Acid2. Acetic Anhydride | 2-(5-Fluoro-6-methylpyridin-2-yl)-2H- mdpi.combeilstein-journals.orgpipzine-chem.comtriazole | Cyclization using a one-carbon source like formic acid. |

| This compound | 1. Benzoyl isothiocyanate2. H2O2/NaOH | 1-(5-Fluoro-6-methylpyridin-2-yl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione | Formation of a thiosemicarbazide followed by oxidative cyclization. |

The nucleophilic nitrogen atoms of the hydrazine group can be readily acylated or sulfonated by reacting with acyl chlorides, anhydrides, or sulfonyl chlorides. These reactions typically proceed in the presence of a base to neutralize the HCl or sulfonic acid byproduct. The resulting N-acyl or N-sulfonyl hydrazides are often stable, crystalline solids and can serve as intermediates for further transformations, including the synthesis of 1,3,4-oxadiazoles or other heterocyclic systems.

Table 4: Acylation and Sulfonylation Reactions

| Reactant | Reagent | Product | Reaction Type |

| This compound | Acetyl Chloride | N'-(5-Fluoro-6-methylpyridin-2-yl)acetohydrazide | Acylation |

| This compound | Benzoic Anhydride | N'-(5-Fluoro-6-methylpyridin-2-yl)benzohydrazide | Acylation |

| This compound | p-Toluenesulfonyl Chloride | N'-(5-Fluoro-6-methylpyridin-2-yl)-4-methylbenzenesulfonohydrazide | Sulfonylation |

Transformations of the Pyridine Nucleus

The pyridine ring of this compound is an electron-deficient aromatic system. Its reactivity is modulated by the presence of a fluorine atom (electron-withdrawing), a methyl group (electron-donating), and the hydrazine/hydrazone group (electron-donating).

Pyridine itself is generally resistant to electrophilic aromatic substitution (EAS) due to the deactivating effect of the electronegative nitrogen atom, which also gets protonated or complexes with the Lewis acid catalyst under typical EAS conditions. youtube.com When substitution does occur, it is directed to the 3- and 5-positions (meta to the nitrogen). youtube.com

In this compound, the situation is complex. The -NHNH2 (or its hydrazone derivative) and -CH3 groups are activating and ortho-, para-directing. The -F atom is deactivating but ortho-, para-directing. The powerful activating effect of the hydrazine/amino group would likely dominate, directing incoming electrophiles to the positions ortho and para to it (C5 and C3). However, the C3 position is already occupied by fluorine. Therefore, electrophilic substitution would most likely occur at the C5 position. It is often more practical to introduce substituents onto the pyridine ring before the hydrazine group is formed or to modify the ring via N-oxide formation, which activates the ring to both electrophilic and nucleophilic attack at different positions. youtube.com

Fluoropyridines are excellent substrates for nucleophilic aromatic substitution (SNA) reactions, as fluorine is a good leaving group for this type of transformation, especially when positioned at the 2- or 4-positions. pipzine-chem.comnih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. nih.gov

In this compound, the fluorine atom is at the 3-position. While less activated than halogens at the 2- or 4-positions, substitution can still be achieved, particularly with strong nucleophiles or if the ring's electron deficiency is enhanced by other means. researchgate.netnih.gov For instance, the nitro group, a powerful electron-withdrawing group, can be displaced from the 3-position of a pyridine ring by a fluoride (B91410) anion. nih.gov Conversely, the fluorine at C3 could potentially be displaced by other nucleophiles like alkoxides, thiolates, or amines under forcing conditions. The outcome would be highly dependent on the specific nucleophile and reaction conditions employed.

Table 5: Potential Nucleophilic Aromatic Substitution (SNA) on the Pyridine Ring

| Substrate | Nucleophile | Potential Product | Description |

| This compound | Sodium Methoxide (NaOMe) | 3-Methoxy-6-hydrazinyl-2-methylpyridine | Displacement of the fluorine atom by a methoxy (B1213986) group. |

| This compound | Sodium Thiophenoxide (NaSPh) | 3-(Phenylthio)-6-hydrazinyl-2-methylpyridine | Displacement of the fluorine atom by a thiophenoxy group. |

| This compound | Ammonia (NH3) | 3-Amino-6-hydrazinyl-2-methylpyridine | Displacement of the fluorine atom by an amino group. |

Palladium-Catalyzed Cross-Coupling Reactions at Pyridine Positions

While specific palladium-catalyzed cross-coupling studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from established methodologies for similarly substituted pyridine derivatives. The presence of a fluorine atom at the 3-position and a hydrazinyl group at the 6-position presents multiple potential sites for cross-coupling reactions.

The C-F bond at the 3-position, while generally strong, can be activated for cross-coupling under specific palladium catalysis conditions, particularly with electron-rich phosphine (B1218219) ligands that facilitate the challenging oxidative addition step. mdpi.comrsc.orgresearchgate.net Furthermore, the hydrazinyl group's N-H bonds are amenable to Buchwald-Hartwig amination-type couplings. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org The 2-methyl group can also influence the regioselectivity of these reactions due to steric hindrance.

Several key palladium-catalyzed cross-coupling reactions can be envisaged for this scaffold:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the pyridine ring with an organoboron reagent. If a bromo or iodo substituent were present on the pyridine ring, for instance at the 5-position, it would readily undergo Suzuki-Miyaura coupling. wikipedia.orgnih.govyoutube.comlibretexts.org Activation of the C-F bond for a Suzuki reaction is also a possibility, often requiring specialized ligands and conditions. rsc.orgresearchgate.net

Sonogashira Coupling: The coupling of terminal alkynes with the pyridine core would likely require a halo-substituted precursor. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govyoutube.com The resulting alkynylpyridines are valuable intermediates in medicinal chemistry.

Buchwald-Hartwig Amination: The hydrazinyl group itself can act as a nucleophile in C-N cross-coupling reactions with aryl or heteroaryl halides. wikipedia.orgnih.gov Conversely, if the pyridine ring were halogenated, it could undergo coupling with various amines, amides, or other nitrogen nucleophiles. nih.govlibretexts.orgorganic-chemistry.org

Heck Reaction: The reaction of the fluorinated pyridine with an alkene could proceed if a halide or triflate leaving group is present on the ring. organic-chemistry.orgwikipedia.orgnih.govyoutube.commdpi.com

The following table summarizes the potential palladium-catalyzed cross-coupling reactions for derivatives of this compound, based on established literature for related compounds.

| Reaction Type | Potential Coupling Partners for a Halogenated 3-Fluoro-2-methyl-6-hydrazinylpyridine | Key Catalyst/Ligand Features | Plausible Product Type |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acids or esters | Bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) | Biaryl or heteroaryl-pyridine derivatives |

| Sonogashira | Terminal alkynes | Palladium-phosphine complex with a copper(I) co-catalyst | Alkynyl-substituted pyridines |

| Buchwald-Hartwig | Amines, amides, carbamates | Buchwald or Hartwig type ligands (e.g., RuPhos, BrettPhos) | N-Arylated or N-alkylated pyridine derivatives |

| Heck | Alkenes | Palladium(II) acetate (B1210297) with phosphine ligands | Alkenyl-substituted pyridines |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The mechanisms of palladium-catalyzed cross-coupling reactions involving this compound and its derivatives can be understood through the lens of well-established catalytic cycles. These cycles typically involve three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com Kinetic and spectroscopic studies on analogous systems provide significant insights into the factors governing the reactivity of this specific compound.

Kinetic Studies:

Kinetic analyses of related reactions suggest that the electronic properties of the substituents on the pyridine ring play a crucial role in determining the rate-limiting step of the catalytic cycle.

Influence of the Fluoro Group: In palladium-catalyzed C-N cross-coupling reactions involving fluoroalkylamines, the electron-withdrawing nature of the fluorine substituents can significantly slow down the reductive elimination step, making it the turnover-limiting step of the reaction. nih.gov A similar effect can be anticipated for reactions involving the C-F bond or the hydrazinyl group of this compound. The strong electron-withdrawing character of the fluorine atom can decrease the electron density on the palladium center, thereby retarding the final bond-forming step.

Spectroscopic Studies:

Spectroscopic techniques are invaluable for identifying reaction intermediates and elucidating mechanistic pathways. For reactions involving this compound, the following spectroscopic methods would be particularly informative:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and 31P NMR spectroscopy would be essential for characterizing the starting material, products, and any stable intermediates. 19F NMR is particularly useful for monitoring reactions involving the C-F bond, while 31P NMR is critical for observing the coordination of phosphine ligands to the palladium center throughout the catalytic cycle.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of the N-H stretching frequencies of the hydrazinyl group and the appearance of new vibrational modes corresponding to the coupled products.

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the molecular weight of the products and any isolated intermediates, providing definitive structural evidence.

The table below summarizes key mechanistic insights and the spectroscopic tools used for their elucidation, based on studies of analogous systems.

| Mechanistic Aspect | Key Findings from Analogous Systems | Relevant Spectroscopic Techniques | References |

| Rate-Limiting Step | Reductive elimination can be rate-limiting in couplings with fluorinated amines due to electron-withdrawing effects. | In-situ IR and NMR spectroscopy to monitor reactant and product concentrations over time. | nih.gov |

| Rate-Limiting Step | Deprotonation of bound hydrazine can be the rate-limiting step in C-N couplings with hydrazine. | Kinetic analysis using GC or HPLC, and in-situ NMR to observe intermediate species. | nih.govthieme-connect.de |

| Intermediate Characterization | Formation of palladium(II) intermediates after oxidative addition. | 1H, 13C, and 31P NMR spectroscopy to characterize palladium-ligand and palladium-substrate complexes. | wikipedia.orgwikipedia.org |

| Product Formation | Monitoring the formation of the C-C or C-N bond. | 1H and 13C NMR to confirm the structure of the final product; Mass spectrometry for molecular weight determination. | General Spectroscopic Methods |

By combining the insights from established palladium-catalyzed cross-coupling reactions with modern mechanistic and spectroscopic analysis, a comprehensive understanding of the reactivity and transformational potential of this compound can be achieved.

Advanced Spectroscopic and Structural Elucidation of 3 Fluoro 6 Hydrazinyl 2 Methylpyridine

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule. For 3-Fluoro-6-hydrazinyl-2-methylpyridine, HRMS would be used to determine its exact mass, which can then be compared to the theoretical mass calculated from its molecular formula, C6H8FN3. This technique provides a high degree of confidence in the compound's identity.

In addition to confirming the molecular formula, mass spectrometry, particularly with tandem mass spectrometry (MS/MS) capabilities, would reveal the compound's fragmentation pattern. This pattern provides valuable structural information by showing how the molecule breaks apart under energetic conditions. For this compound, characteristic fragmentation would likely involve cleavage of the hydrazine (B178648) group and fragmentation of the pyridine (B92270) ring. However, specific experimental data on the fragmentation of this compound is not available.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A suite of NMR experiments would be necessary to fully characterize this compound.

1D and 2D NMR Techniques (1H, 13C, 19F, HSQC, HMBC, COSY, NOESY)

¹H NMR: This experiment would identify the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. The spectrum would be expected to show signals for the methyl group protons, the aromatic protons on the pyridine ring, and the protons of the hydrazinyl group.

¹³C NMR: This would reveal the number of unique carbon atoms in the molecule. The chemical shifts would indicate the types of carbons (e.g., aromatic, methyl).

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is essential. It would show a signal corresponding to the fluorine atom, and its coupling with nearby protons would help to confirm its position on the pyridine ring. nih.gov

2D NMR:

COSY (Correlation Spectroscopy): Would establish proton-proton couplings, helping to assign which protons are adjacent to each other on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for piecing together the complete carbon skeleton and confirming the positions of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space interactions between protons, providing information about the molecule's three-dimensional conformation in solution.

Despite the utility of these techniques, no published NMR data (1D or 2D) for this compound could be located.

Solid-State NMR Spectroscopy for Polymorphic Analysis (if applicable)

Solid-state NMR (ssNMR) is employed to study the structure and dynamics of materials in the solid state. If this compound were found to exist in different crystalline forms (polymorphs), ssNMR could be used to distinguish between them. This technique is sensitive to the local environment of the nuclei, which can differ between polymorphs. There is currently no information available regarding the polymorphic behavior of this compound.

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique would determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. For this compound, this would confirm the connectivity of the atoms and reveal its solid-state conformation. A search for crystallographic data for this compound did not yield any results.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, these techniques would be expected to show absorption bands corresponding to:

N-H stretching and bending vibrations of the hydrazinyl group.

C-H stretching and bending vibrations of the methyl group and the aromatic ring.

C=C and C=N stretching vibrations within the pyridine ring.

The C-F stretching vibration.

While general spectral regions for these functional groups are known, specific, experimentally determined FT-IR or Raman spectra for this compound are not available in the literature.

Computational Chemistry and Theoretical Investigations of 3 Fluoro 6 Hydrazinyl 2 Methylpyridine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Theoretical studies employing quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, no specific studies detailing these calculations for 3-Fluoro-6-hydrazinyl-2-methylpyridine could be identified.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. This process involves calculating the potential energy surface of the molecule to identify the geometry with the lowest energy. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of its atoms. Conformational analysis would further explore different spatial arrangements of the hydrazinyl and methyl groups relative to the fluoropyridine ring. Without dedicated computational studies, the precise optimized geometry and conformational preferences of this compound remain undetermined.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Orbitals)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. Regrettably, there is no published data on the HOMO and LUMO energies or the spatial distribution of these orbitals for this compound.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. Theoretical calculations of the ¹H and ¹³C NMR chemical shifts for this compound would provide valuable reference data for chemists. Similarly, the calculation of its vibrational frequencies would aid in the assignment of peaks in its IR spectrum. To date, no such theoretical spectroscopic data for this compound has been published.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. By modeling the reaction pathway, chemists can identify transition states, which are the high-energy intermediates that govern the rate of a reaction. This type of analysis for reactions involving this compound could provide insights into its synthesis and reactivity. However, the scientific literature lacks any studies on the reaction pathway modeling or transition state analysis for this molecule.

QSAR (Quantitative Structure-Activity/Reactivity Relationships) for Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools used to predict the biological activity or chemical reactivity of compounds based on their molecular structure. Developing a QSAR or QSRR model for a series of compounds including this compound would require a dataset of experimental activities or reactivities, which is currently unavailable. Consequently, no QSAR or QSRR studies for this specific compound have been reported.

Potential Applications and Functional Material Development Based on 3 Fluoro 6 Hydrazinyl 2 Methylpyridine

Utilization as a Versatile Building Block in Complex Organic Synthesis

3-Fluoro-6-hydrazinyl-2-methylpyridine serves as a versatile building block in the field of organic synthesis. researchgate.net The presence of multiple reactive sites within its structure allows for a variety of chemical transformations, making it an ideal starting material for the construction of complex organic molecules. The hydrazinyl group is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds to form hydrazones. nih.gov These hydrazones can then be used as intermediates in a range of further synthetic manipulations.

The pyridine (B92270) ring itself, substituted with a fluorine atom and a methyl group, offers additional avenues for functionalization. The fluorine atom can influence the electronic properties of the pyridine ring and can be a site for nucleophilic aromatic substitution under specific conditions. The methyl group can also be functionalized through various organic reactions. This multi-functionality allows chemists to strategically build up molecular complexity, incorporating the fluorinated pyridine motif into larger, more elaborate structures with potential applications in medicinal chemistry and materials science.

Precursor for the Synthesis of Novel Heterocyclic Scaffolds

One of the most significant applications of this compound is its use as a precursor for the synthesis of novel heterocyclic scaffolds, particularly fused ring systems. The reaction of the hydrazinyl group with 1,3-dicarbonyl compounds or their equivalents is a well-established method for the construction of pyrazole (B372694) rings. researchgate.net This type of cyclocondensation reaction, when applied to this compound, is expected to yield pyrazolo[3,4-b]pyridine derivatives. mdpi.combeilstein-journals.orgmdpi.com

Pyrazolo[3,4-b]pyridines are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities. nih.govnih.govmdpi.comresearchgate.net The synthesis of these scaffolds often involves the reaction of a hydrazinylpyridine with a suitable dicarbonyl compound. mdpi.comnih.gov The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the fused bicyclic system. The substituents on the resulting pyrazolo[3,4-b]pyridine can be varied by choosing different dicarbonyl compounds, leading to a library of novel heterocyclic compounds with a wide range of potential applications.

Table 1: Examples of Heterocyclic Scaffolds Potentially Derived from this compound

| Precursor | Reactant | Resulting Scaffold | Potential Significance |

| This compound | 1,3-Diketone | Substituted Pyrazolo[3,4-b]pyridine | Biologically active compounds |

| This compound | β-Ketoester | Substituted Pyrazolopyridinone | Pharmaceutical intermediates |

| This compound | α,β-Unsaturated Ketone | Substituted Pyrazolo[3,4-b]pyridine | Materials science applications |

Development of Chemo- and Biosensors for Analytical Detection

The structural motifs present in this compound and its derivatives make them promising candidates for the development of chemo- and biosensors. The hydrazone derivatives, formed by the reaction of the hydrazinyl group with aldehydes or ketones, can exhibit interesting photophysical properties, such as fluorescence, which can be modulated by the presence of specific analytes. This change in fluorescence can be the basis for a sensing mechanism.

For instance, a dicyanisophorone-based probe incorporating a 2-hydrazinopyridine (B147025) moiety has been developed for the dual sensing of Zn(2+) and Cd(2+) ions via near-infrared fluorescence. researchgate.net This suggests that similar sensor molecules could be designed starting from this compound. The fluorine atom in the pyridine ring can further enhance the sensing capabilities by influencing the electronic properties of the molecule and its interaction with target analytes. The development of such sensors is crucial for environmental monitoring, clinical diagnostics, and various industrial applications where the sensitive and selective detection of specific chemical species is required.

Role in Coordination Chemistry: Ligand Design for Metal Complexation

The nitrogen atoms of both the pyridine ring and the hydrazinyl group in this compound make it an excellent candidate for use as a ligand in coordination chemistry. Ligands containing pyridine and hydrazone or related functionalities are known to form stable complexes with a variety of metal ions. nih.gov The resulting metal complexes can exhibit interesting magnetic, electronic, and catalytic properties.

The design of ligands based on this compound could lead to the formation of complexes with specific geometries and coordination environments around the metal center. The fluorine substituent can influence the ligand's electronic properties and, consequently, the properties of the resulting metal complex. These complexes could find applications in catalysis, for example, in oxidation or reduction reactions, or as building blocks for the construction of more complex coordination polymers and metal-organic frameworks (MOFs).

Applications in Polymer Chemistry and Material Science (e.g., optoelectronic properties, supramolecular assemblies)

The unique combination of a fluorinated aromatic ring and a reactive functional group in this compound opens up possibilities for its use in polymer chemistry and material science. The incorporation of this moiety into polymer backbones or as pendant groups could impart desirable properties to the resulting materials. For example, fluorinated polymers often exhibit enhanced thermal stability, chemical resistance, and specific optoelectronic properties.

Furthermore, the ability of the pyridine and hydrazinyl groups to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes this compound and its derivatives suitable for the construction of supramolecular assemblies. beilstein-journals.orgresearchgate.net These ordered structures can exhibit unique properties that are not present in the individual molecules. For example, supramolecular assemblies of pyridine-containing compounds have been shown to form gels, liquid crystals, and other functional materials. The development of new polymers and supramolecular materials based on this compound could lead to advancements in areas such as organic electronics, nonlinear optics, and smart materials.

Advanced Analytical Methodologies for Purity and Characterization of 3 Fluoro 6 Hydrazinyl 2 Methylpyridine

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of 3-Fluoro-6-hydrazinyl-2-methylpyridine, offering high-resolution separation of the main compound from any structurally related impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A validated reverse-phase HPLC (RP-HPLC) method can effectively separate the target compound from its potential impurities.

Detailed research findings for a typical RP-HPLC method for a related hydrazinopyridine derivative are presented in the interactive data table below. While specific data for this compound is not publicly available, this table represents a standard method that could be adapted. The method's validation would be performed according to International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and robustness.

Interactive Data Table: Illustrative RP-HPLC Method Parameters for a Hydrazinopyridine Derivative

| Parameter | Value |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Retention Time | Approx. 5.2 min |

| Linearity (r²) | > 0.999 |

| LOD | 0.01 µg/mL |

| LOQ | 0.03 µg/mL |

This data is representative of a typical HPLC method for a related compound and should be adapted and validated specifically for this compound.

While HPLC is suitable for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of volatile impurities that may be present from the synthesis process. These could include residual solvents or volatile starting materials. The high sensitivity and specificity of MS detection allow for the identification of trace-level impurities.

A headspace GC-MS method is often employed to avoid the introduction of non-volatile matrix components into the GC system. The method would involve heating the sample in a sealed vial to allow volatile components to partition into the headspace gas, which is then injected into the GC-MS.

Interactive Data Table: Typical Headspace GC-MS Parameters for Volatile Impurity Analysis

| Parameter | Value |

| Column | DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm) |

| Carrier Gas | Helium |

| Oven Temperature Program | Initial 40°C (hold 5 min), ramp to 240°C at 10°C/min (hold 5 min) |

| Injector Temperature | 250 °C |

| MS Transfer Line Temp | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 35-350 amu |

These parameters represent a general method and require optimization for the specific volatile impurities expected in this compound.

Quantitative Analytical Methods for Compound Assay

Accurate quantification of the active compound is crucial. Both titrimetric and spectrophotometric methods can be employed for the assay of this compound.

The basic nature of the hydrazine (B178648) moiety allows for its quantification using acid-base titration. A potentiometric titration with a standardized acid, such as hydrochloric acid or perchloric acid, in a non-aqueous solvent provides a reliable and accurate assay method. The endpoint is determined by a sharp change in potential.

Alternatively, the reducing property of the hydrazine group can be utilized in a redox titration. A common method involves titration with a standard solution of an oxidizing agent like potassium iodate (B108269) in an acidic medium.

Interactive Data Table: Comparison of Titrimetric Methods for Hydrazine Assay

| Method | Titrant | Principle | Endpoint Detection |

| Acid-Base Titration | Perchloric Acid in Acetic Acid | Neutralization of the basic hydrazine group | Potentiometric |

| Redox Titration | Potassium Iodate | Oxidation of the hydrazine group | Visual (color change) or Potentiometric |

UV-Vis spectrophotometry offers a simple and rapid method for the quantification of this compound, provided that no interfering impurities have significant absorbance at the analytical wavelength. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

A solution of the compound is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol), and its absorbance is measured at the wavelength of maximum absorption (λmax). A calibration curve is constructed by plotting the absorbance of standard solutions against their known concentrations. The concentration of the sample solution can then be determined from this curve. For a substituted 2-hydrazinopyridine (B147025), the UV spectrum is expected to show distinct absorption maxima. For instance, a related compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, exhibits absorption maxima at approximately 238, 280, and 350 nm.

Interactive Data Table: Illustrative UV-Vis Spectrophotometric Data for a Hydrazinopyridine Derivative

| Parameter | Value |

| Solvent | Methanol |

| λmax 1 | ~240 nm |

| λmax 2 | ~285 nm |

| λmax 3 | ~350 nm |

| Molar Absorptivity (ε) at λmax 2 | ~15,000 L·mol⁻¹·cm⁻¹ |

| Linearity Range | 1 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

This data is illustrative and the specific λmax and molar absorptivity for this compound would need to be experimentally determined.

Impurity Profiling and Degradation Product Identification

Understanding the impurity profile and potential degradation pathways is a critical aspect of drug development and quality control. Forced degradation studies are performed to intentionally degrade the compound under various stress conditions to identify potential degradation products and to develop stability-indicating analytical methods.

Forced degradation would typically involve exposing this compound to acidic, basic, oxidative, thermal, and photolytic stress conditions. The resulting mixtures would be analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate, identify, and characterize the degradation products.

Potential degradation pathways for a hydrazinopyridine derivative could include hydrolysis of the hydrazine group or oxidation of the pyridine (B92270) ring or hydrazine moiety. The fluorine and methyl substituents on the pyridine ring would influence the reactivity and degradation profile.

Interactive Data Table: Common Stress Conditions for Forced Degradation Studies

| Stress Condition | Reagents/Conditions | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M HCl, heat | Hydrolysis of the hydrazinyl group to a hydroxyl group, formation of hydrazine. |

| Basic Hydrolysis | 0.1 M NaOH, heat | Similar to acidic hydrolysis, potential for ring opening under harsh conditions. |

| Oxidation | 3% H₂O₂, room temperature | Oxidation of the hydrazine moiety to a diazo compound or further to nitrogen gas. N-oxide formation on the pyridine ring. |

| Thermal Degradation | Dry heat (e.g., 80°C) | Decomposition, potential for dimerization or polymerization. |

| Photolytic Degradation | Exposure to UV/Vis light (ICH Q1B) | Photochemical reactions, potential for radical-mediated degradation. |

The identification of any significant degradation products would involve techniques such as LC-MS/MS for fragmentation analysis and NMR spectroscopy for definitive structural elucidation.

Future Research Directions and Unexplored Avenues for 3 Fluoro 6 Hydrazinyl 2 Methylpyridine

Discovery of Novel Synthetic Routes and Sustainable Production Methods

While standard synthetic routes to hydrazinylpyridines exist, future research should focus on developing more efficient, sustainable, and economically viable methods for the production of 3-Fluoro-6-hydrazinyl-2-methylpyridine. Key areas for exploration include:

Green Chemistry Approaches: Traditional methods for synthesizing pyridine (B92270) derivatives can involve harsh reagents and generate significant waste. rasayanjournal.co.in Future work could adapt greener methodologies, such as microwave-assisted organic synthesis (MAOS), which has been shown to accelerate reactions and improve yields in the synthesis of other pyridine derivatives. acs.orgnih.gov The use of environmentally benign and recyclable solvents is another critical aspect. For instance, an efficient synthesis of substituted hydrazinylpyridines has been reported using simple alcohols and diethyl ether, which are easily recyclable, potentially achieving 100% atomic efficiency. researchgate.netthieme-connect.com

Catalytic C-H Functionalization: A paradigm shift from traditional cross-coupling reactions involves the direct functionalization of C-H bonds. Rh(III)-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov Exploring similar catalytic strategies could provide a novel and step-economical route to this compound and its derivatives.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, particularly for reactions involving potentially hazardous intermediates. Developing a flow-based synthesis for this compound could lead to a more robust and industrially scalable production process.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field of green chemistry. Future research could explore the potential of engineered enzymes for the selective synthesis or modification of this compound, offering high chemo-, regio-, and stereoselectivity under mild conditions.

Table 1: Potential Sustainable Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reactions. acs.orgnih.gov | Optimization of microwave parameters (temperature, pressure, time) for the hydrazinolysis of a suitable precursor. |

| Recyclable Solvents | Reduced environmental impact, lower cost. researchgate.netthieme-connect.com | Investigating the use of simple alcohols or ethers in the synthesis and developing efficient solvent recovery protocols. |

| C-H Functionalization | Step-economy, reduced pre-functionalization. nih.gov | Development of a catalytic system for the direct introduction of the hydrazine (B178648) group onto a 3-fluoro-2-methylpyridine (B130116) core. |

| Flow Chemistry | Improved safety, scalability, and process control. | Design and optimization of a continuous flow reactor for the synthesis. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Screening and engineering of enzymes for the targeted synthesis. |

Exploration of Unconventional Reactivity and Transformation Pathways

The unique arrangement of functional groups in this compound suggests a rich and largely unexplored reactivity profile. Future studies should venture beyond standard hydrazine and pyridine chemistry to uncover novel transformations:

C-F and C-H Bond Activation: The presence of a C-F bond opens the door to transition metal-mediated C-F bond activation, a challenging but increasingly important transformation in organofluorine chemistry. ox.ac.ukacs.orgresearchgate.net Research into the selective activation of the C-F bond versus the various C-H bonds on the pyridine ring could lead to novel functionalization strategies. The fluorine substituent is also known to influence the regioselectivity of C-H activation at other positions on the ring. ox.ac.uk

Denitrogenative Coupling Reactions: A recently developed visible-light-induced copper(I)-catalyzed denitrogenative oxidative coupling of hydrazinylpyridines with terminal alkynes provides a green route to 2-(alkylethynyl)pyridines. rsc.org Applying this methodology to this compound could offer a novel and atom-economical way to introduce alkynyl fragments at the 6-position, generating valuable building blocks.

Pyridinyl Radical Chemistry: The generation of pyridinyl radicals from pyridinium (B92312) salts has enabled novel C-H functionalization reactions. acs.org Investigating the formation and reactivity of pyridinyl radicals derived from this compound could unlock new synthetic pathways that are distinct from classical Minisci-type reactions.

Cascade Reactions: The hydrazine moiety is a versatile functional group that can participate in a variety of condensation and cyclization reactions. tsijournals.com Designing one-pot cascade reactions that involve both the hydrazine and the pyridine nitrogen could lead to the rapid assembly of complex, polycyclic heterocyclic systems. For example, a multi-component reaction followed by a cascade sequence has been used to synthesize fluorinated-pyrrolo[3,4-b]pyridin-5-ones. mdpi.com

Expansion into Emerging Areas of Materials Science and Supramolecular Chemistry

The incorporation of fluorine into organic molecules can impart unique properties such as enhanced thermal stability, chemical resistance, and hydrophobicity. mdpi.com These properties, combined with the coordination and hydrogen-bonding capabilities of the pyridine and hydrazine groups, make this compound an attractive candidate for applications in materials science and supramolecular chemistry.

Fluorinated Polymers: Perfluoropyridine has been utilized in the synthesis of high-performance fluoropolymers and fluorinated network materials. mdpi.comresearchgate.net Future research could explore the use of this compound as a monomer or a cross-linking agent to create novel fluorinated polymers with tailored properties, such as low dielectric constants, high thermal stability, or specific optical properties.

Supramolecular Assemblies: Pyridine-based ligands are widely used in the construction of discrete supramolecular assemblies due to their structural flexibility and ability to coordinate with metal ions. rsc.org The hydrazine group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor or a metal-coordinating site. This dual functionality could be exploited to design and synthesize novel self-assembling systems, such as molecular cages, helicates, or coordination polymers with interesting host-guest properties or catalytic activity.

Organic Electronics: Pyridine-based tetrathiafulvalene (B1198394) derivatives have been synthesized and studied for their potential in organic electronics. nih.gov The introduction of a fluorine atom can modulate the electronic properties of π-conjugated systems. Investigating the electronic and photophysical properties of derivatives of this compound could reveal their potential for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors.

Table 2: Potential Applications in Materials and Supramolecular Chemistry

| Area | Potential Role of this compound | Desired Properties |

|---|---|---|

| Fluorinated Polymers | Monomer, cross-linking agent. mdpi.comresearchgate.net | High thermal stability, chemical resistance, low dielectric constant. |

| Supramolecular Chemistry | Building block for self-assembly. rsc.org | Formation of discrete architectures, host-guest chemistry, catalysis. |

| Organic Electronics | Component of π-conjugated materials. nih.gov | Tunable electronic properties, charge transport capabilities. |

Deeper Theoretical Insights and Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the properties and reactivity of molecules. Deeper theoretical studies on this compound are crucial for guiding future experimental work.

Substituent Effects: DFT calculations can elucidate the electronic effects of the fluorine, methyl, and hydrazine substituents on the pyridine ring. ias.ac.inresearchgate.net This includes their influence on the electron density distribution, aromaticity, and the nucleophilicity of the pyridine nitrogen. ias.ac.in Such studies can help predict the most likely sites for electrophilic and nucleophilic attack.

Reaction Mechanisms: Computational modeling can be used to investigate the mechanisms of potential reactions, such as C-F/C-H activation or cycloaddition reactions. By calculating transition state energies and reaction pathways, researchers can gain a deeper understanding of the factors that control reactivity and selectivity.

Excited-State Properties: Time-dependent DFT (TD-DFT) calculations can predict the absorption and emission spectra of derivatives of this compound, which is essential for designing new materials for optoelectronic applications. acs.org

Non-covalent Interactions: The fluorine atom can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence molecular conformation and crystal packing. nih.gov Computational analysis of these interactions can aid in the design of supramolecular structures and crystal engineering.

Collaborative and Interdisciplinary Research Opportunities

The multifaceted nature of this compound makes it an ideal subject for collaborative and interdisciplinary research. To fully realize its potential, synergistic efforts are needed across various fields:

Synthetic and Computational Chemistry: Collaboration between synthetic chemists developing new routes and transformations and computational chemists providing theoretical predictions and mechanistic insights will be crucial for the rational design of experiments and the discovery of novel reactivity. nih.govmdpi.com

Medicinal Chemistry and Pharmacology: Pyridine and hydrazine moieties are common pharmacophores in drug discovery. tsijournals.comresearchgate.netnih.gov Interdisciplinary projects with medicinal chemists and pharmacologists could explore the biological activity of derivatives of this compound, for example, as enzyme inhibitors or receptor modulators. The introduction of fluorine is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. nih.govmq.edu.aunih.gov

Materials Science and Engineering: The development of new materials based on this compound will require close collaboration between organic chemists synthesizing the building blocks and materials scientists characterizing their physical and chemical properties and fabricating them into devices.

Agrochemical Science: Fluorinated heterocycles are also prevalent in modern agrochemicals. wiley.com Partnerships with agrochemical companies could lead to the discovery of new herbicides, fungicides, or insecticides derived from this compound.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the synthesis of novel compounds with valuable applications in medicine, materials science, and beyond.

Q & A

Q. What are the recommended synthetic routes for 3-fluoro-6-hydrazinyl-2-methylpyridine, and how can reaction conditions be optimized?

The synthesis of pyridine derivatives with hydrazinyl substituents often involves multi-step reactions. A common approach includes:

- Step 1 : Starting with a halogenated pyridine precursor (e.g., 6-chloro-2-methylpyridine) and introducing a fluorine atom via nucleophilic aromatic substitution using a fluorinating agent like KF in DMSO .

- Step 2 : Hydrazine introduction via displacement of a leaving group (e.g., chloride or sulfonyl group) under reflux conditions. For example, reacting 3-fluoro-6-chloro-2-methylpyridine with hydrazine hydrate in ethanol at 80°C .

- Optimization : Reaction yields can be improved by using catalysts (e.g., CuI for Ullmann-type coupling) or microwave-assisted synthesis to reduce reaction time . Purity is typically verified via HPLC or NMR .

Q. How can the structure of this compound be confirmed using crystallographic methods?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Key steps include:

- Crystallization : Slow evaporation of a solvent (e.g., ethanol/water mixture) to obtain high-quality crystals.

- Data Collection : Use SHELX programs (e.g., SHELXL for refinement) to solve and refine the structure. SHELX is robust for small-molecule crystallography, even with twinned or high-resolution data .

- Validation : Check for consistency in bond lengths, angles, and thermal parameters using ORTEP-3 or WinGX for graphical representation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the hydrazinyl group in this compound?

Density Functional Theory (DFT) calculations can model electronic properties and reaction pathways:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites. The hydrazinyl group (–NH–NH₂) often exhibits high electron density, making it reactive toward electrophiles like aldehydes or ketones .

- Transition-State Analysis : Predict regioselectivity in cyclization reactions (e.g., forming triazole or pyridazine derivatives). Software like Gaussian or ORCA can simulate intermediates .

- Validation : Compare computational results with experimental NMR chemical shifts or IR spectra .

Q. What strategies resolve contradictions in bioactivity data for hydrazinyl-pyridine derivatives?

Discrepancies in antimicrobial or antitumor activity data may arise from:

- Structural Variability : Minor changes in substituents (e.g., fluoro vs. chloro) can drastically alter bioactivity. For example, fluorinated analogs often show enhanced membrane permeability .

- Assay Conditions : Standardize MIC (Minimum Inhibitory Concentration) testing using CLSI guidelines. Control for solvent effects (e.g., DMSO concentration) .

- Data Normalization : Use reference compounds (e.g., ciprofloxacin for antibacterial assays) to calibrate results across studies .

Q. How can reaction intermediates be characterized during the synthesis of this compound?

- LC-MS : Monitor reaction progress in real-time. The hydrazinyl intermediate (m/z ~168) can be distinguished from starting materials or byproducts .

- In Situ IR Spectroscopy : Track the disappearance of carbonyl or C–Cl stretches during fluorination or hydrazine substitution .

- X-ray Photoelectron Spectroscopy (XPS) : Confirm the presence of fluorine and nitrogen atoms in the final product .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Purification : Column chromatography may not be feasible at large scales. Switch to recrystallization or distillation .

- Safety : Hydrazine derivatives are toxic. Use continuous flow reactors to minimize exposure and improve yield .

- Cost : Optimize fluorine sources (e.g., KF instead of expensive fluorinating agents) .

Methodological Considerations

Q. How to design a stability study for this compound under varying pH and temperature?

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C.

- Analytical Tools : Use UPLC-MS to identify degradation products (e.g., hydrolysis of the hydrazinyl group to NH₃) .

- Kinetics : Calculate half-life (t₁/₂) using Arrhenius plots to predict shelf life .

Q. What analytical techniques are critical for distinguishing this compound from its isomers?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.